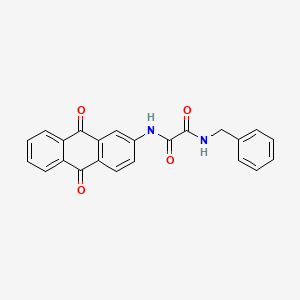
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium is a complex organic compound that combines an epoxide, a medium-chain fatty acid, and a titanium complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring is formed through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). This reaction is carried out under mild conditions to avoid side reactions.
Attachment of the Fatty Acid Chain: The medium-chain fatty acid is then attached to the epoxide ring through a nucleophilic substitution reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the fatty acid and facilitate the nucleophilic attack.
Complexation with Titanium: The final step involves the complexation of the resulting compound with titanium. This is typically achieved by reacting the compound with a titanium alkoxide, such as titanium isopropoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The epoxide ring can also undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring
Alcohols: Formed from the reduction of the compound
Substituted Epoxides: Formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs.
Industry
In industry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the fatty acid chain can interact with lipid membranes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid: A medium-chain fatty acid with an epoxide ring.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of carnitine: An ester derivative of the compound.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of coenzyme A: Another ester derivative with coenzyme A.
Uniqueness
What sets 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid apart from similar compounds is its ability to form stable complexes with titanium
Propiedades
Número CAS |
68784-86-1 |
|---|---|
Fórmula molecular |
C57H98O10Ti |
Peso molecular |
991.2 g/mol |
Nombre IUPAC |
8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H30O3.C3H8O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);3-4H,1-2H3; |
Clave InChI |
YOWPZCVTOKSOBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


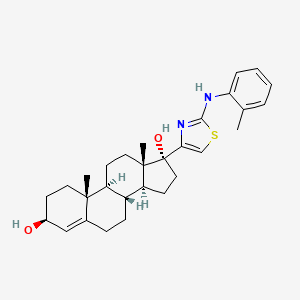
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)




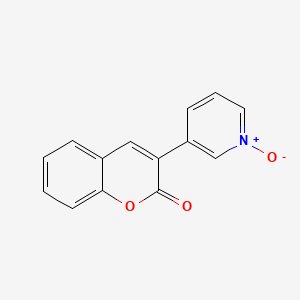
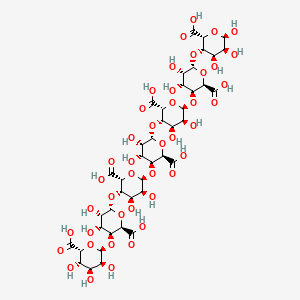

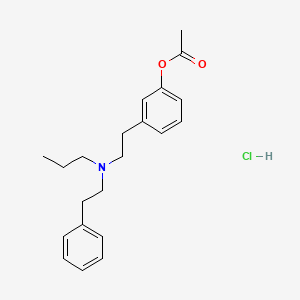


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
